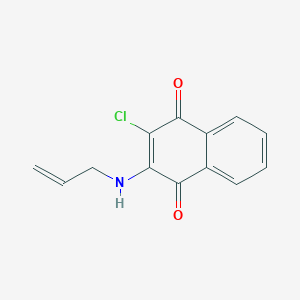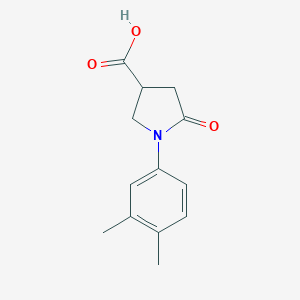![molecular formula C17H16BrN5O3 B187897 5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile CAS No. 5844-03-1](/img/structure/B187897.png)
5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BRD0705 and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of BRD0705 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, it has been found to inhibit the activity of the enzyme bromodomain-containing protein 4 (BRD4), which plays a key role in regulating gene expression.
Efectos Bioquímicos Y Fisiológicos
BRD0705 has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, it has been found to have antioxidant properties and may have potential use in treating oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BRD0705 in lab experiments is that it has been well-studied and its properties are well-understood. Additionally, it has been found to have a variety of potential applications in scientific research. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the specific cell type or tissue being studied.
Direcciones Futuras
There are several potential future directions for research on BRD0705. One area of interest is in the development of new cancer treatments based on its anticancer properties. Additionally, further research may be done to better understand its mechanism of action and to identify other potential applications in scientific research. Finally, research may be done to optimize the synthesis method for BRD0705, with the goal of making it more accessible and cost-effective for use in lab experiments.
Métodos De Síntesis
The synthesis of BRD0705 involves several steps, starting with the reaction between 3-bromo-4,5-dimethoxybenzaldehyde and ethyl cyanoacetate to form the intermediate compound 3-bromo-4,5-dimethoxyphenylacrylic acid ethyl ester. This intermediate is then reacted with 5-amino-1-(2-hydroxyethyl)pyrazole-4-carbonitrile to form the final product, BRD0705.
Aplicaciones Científicas De Investigación
BRD0705 has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have anti-inflammatory properties and may have potential use in treating inflammatory diseases.
Propiedades
Número CAS |
5844-03-1 |
|---|---|
Nombre del producto |
5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
Fórmula molecular |
C17H16BrN5O3 |
Peso molecular |
418.2 g/mol |
Nombre IUPAC |
5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C17H16BrN5O3/c1-25-14-7-10(6-13(18)16(14)26-2)5-11(8-19)15-12(9-20)17(21)23(22-15)3-4-24/h5-7,24H,3-4,21H2,1-2H3/b11-5+ |
Clave InChI |
CXNUJQORBQTHPV-VZUCSPMQSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)Br)OC |
SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Br)OC |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Br)OC |
Otros números CAS |
5844-03-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)


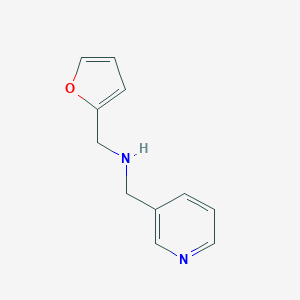
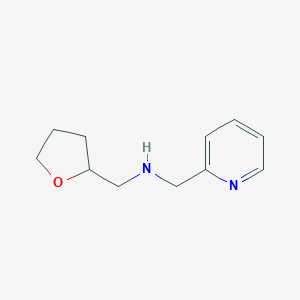
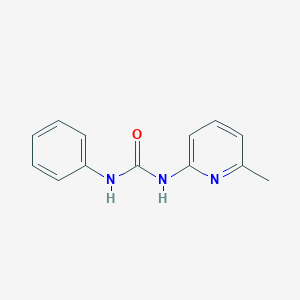
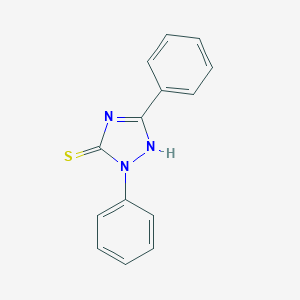
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
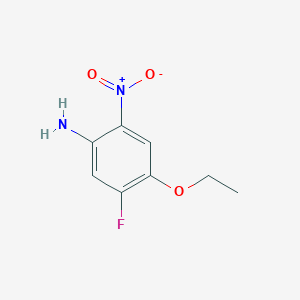
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)
